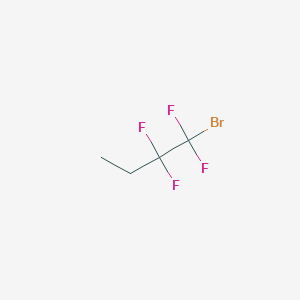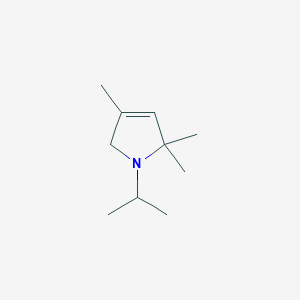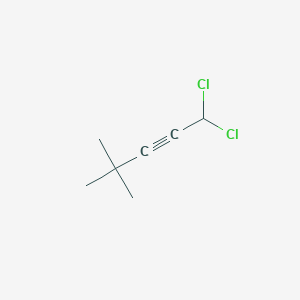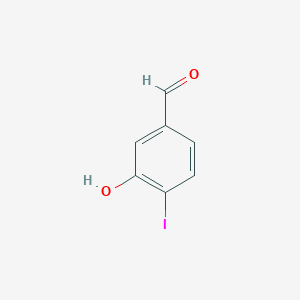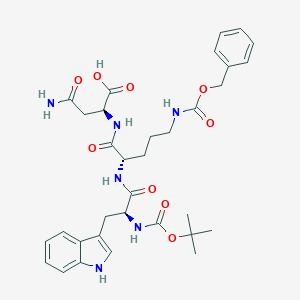
tert-Butyloxycarbonyl-tryptophyl-benzyloxycarbonyl-ornithyl-aspartamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyloxycarbonyl-tryptophyl-benzyloxycarbonyl-ornithyl-aspartamide (Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe) is a synthetic peptide that has been used in scientific research for various purposes. This peptide is a derivative of the natural amino acid tryptophan, and it has been synthesized using solid-phase peptide synthesis (SPPS).
Mécanisme D'action
The mechanism of action of Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe involves the inhibition of protein-protein interactions. Specifically, it inhibits the binding of FKBP12 to calcineurin by binding to the FKBP12 binding site on calcineurin. This leads to the inhibition of calcineurin activity, which in turn affects the immune response.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe are largely related to its inhibition of calcineurin activity. Calcineurin is a key regulator of the immune response, and its inhibition can lead to immunosuppression. This has potential therapeutic applications in the treatment of autoimmune diseases, where the immune system attacks the body's own tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe is its specificity for the FKBP12-calcineurin interaction. This specificity allows for the selective inhibition of this interaction, without affecting other protein-protein interactions. However, one limitation of this peptide is its relatively low potency. Higher concentrations of the peptide are required to achieve the desired effect, which can be problematic in some experiments.
Orientations Futures
There are several future directions for the use of Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe in scientific research. One potential application is in the development of new therapies for autoimmune diseases. The specific inhibition of the FKBP12-calcineurin interaction could be used to selectively suppress the immune response, without affecting other aspects of the immune system. Another future direction is in the study of other protein-protein interactions. The specificity of Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe for the FKBP12-calcineurin interaction could be used as a template for the development of other peptides that inhibit other protein-protein interactions.
Méthodes De Synthèse
The synthesis of Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe involves the use of tert-Butyloxycarbonyl-tryptophyl-benzyloxycarbonyl-ornithyl-aspartamide. This method involves the stepwise addition of protected amino acids to a solid support, followed by the removal of the protecting groups to obtain the desired peptide. In the case of Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe, the synthesis begins with the attachment of the Boc-protected tryptophan to the solid support. The remaining amino acids are then added one by one, with the appropriate protecting groups, until the entire peptide is synthesized. The final step involves the removal of all the protecting groups to obtain the pure peptide.
Applications De Recherche Scientifique
Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe has been used in scientific research for various purposes. One of the main applications of this peptide is in the study of protein-protein interactions. It has been shown to inhibit the binding of a protein called FKBP12 to another protein called calcineurin. This interaction is important in the regulation of the immune response, and the inhibition of this interaction has potential therapeutic applications in the treatment of autoimmune diseases.
Propriétés
Numéro CAS |
129594-05-4 |
|---|---|
Nom du produit |
tert-Butyloxycarbonyl-tryptophyl-benzyloxycarbonyl-ornithyl-aspartamide |
Formule moléculaire |
C33H42N6O9 |
Poids moléculaire |
666.7 g/mol |
Nom IUPAC |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H42N6O9/c1-33(2,3)48-32(46)39-25(16-21-18-36-23-13-8-7-12-22(21)23)29(42)37-24(28(41)38-26(30(43)44)17-27(34)40)14-9-15-35-31(45)47-19-20-10-5-4-6-11-20/h4-8,10-13,18,24-26,36H,9,14-17,19H2,1-3H3,(H2,34,40)(H,35,45)(H,37,42)(H,38,41)(H,39,46)(H,43,44)/t24-,25-,26-/m0/s1 |
Clé InChI |
LEKFBJJCGXWLRR-GSDHBNRESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=O)OCC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)N)C(=O)O |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=O)OCC3=CC=CC=C3)C(=O)NC(CC(=O)N)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=O)OCC3=CC=CC=C3)C(=O)NC(CC(=O)N)C(=O)O |
Séquence |
WXN |
Synonymes |
Boc-Trp-Orn(Z)-Asp-NH2 tert-butyloxycarbonyl-tryptophyl-benzyloxycarbonyl-ornithyl-aspartamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




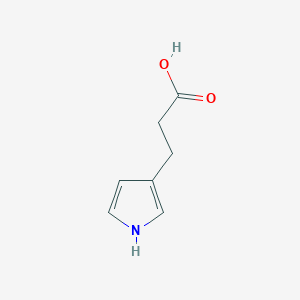
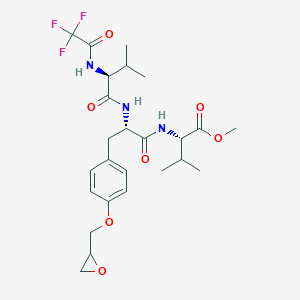
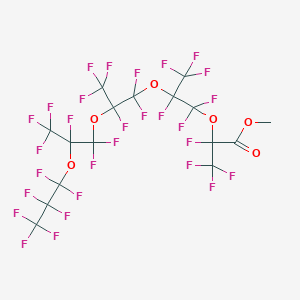
![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)
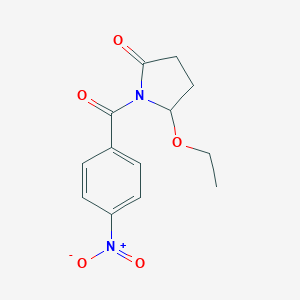
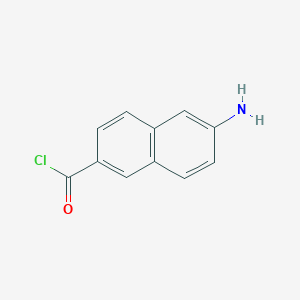
![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)
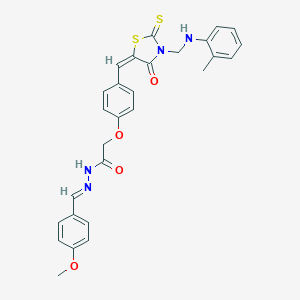
![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)
